1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c17-13-5-6-14(18)16(13)8-7-10-9-15-12-4-2-1-3-11(10)12/h1-4,9,15H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYENFSOYXDDPGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354986 | |
| Record name | 1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59048-75-8 | |
| Record name | 1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Chemical Foundation of a Hybrid Molecule
The unique structure of 1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione, which links a tryptamine (B22526) backbone to a succinimide (B58015) ring, positions it as a hybrid compound. This design strategy is a cornerstone of modern drug discovery, aiming to integrate the pharmacophoric features of different molecular classes to create novel therapeutic agents with potentially enhanced efficacy or novel mechanisms of action.
Synthetic Methodologies for 1 2 1h Indol 3 Yl Ethyl Pyrrolidine 2,5 Dione and Its Analogues
General Synthetic Strategies for Pyrrolidine-2,5-dione Core Structures
The pyrrolidine-2,5-dione, or succinimide (B58015), ring is a foundational component of numerous biologically active compounds. Its synthesis has been approached through several reliable and versatile methods. These strategies generally involve the formation of the five-membered dione (B5365651) ring through condensation and cyclization reactions.
Maleic Anhydride (B1165640) Condensation Approaches
A primary and widely utilized method for synthesizing N-substituted pyrrolidine-2,5-diones involves the reaction of a primary amine with an anhydride, such as maleic anhydride or succinic anhydride. The reaction with maleic anhydride typically proceeds in a two-step sequence. First, the primary amine performs a nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form an intermediate maleamic acid. mdpi.com
This intermediate can then be cyclized through dehydration to form the final imide product. The cyclization step often requires heating or the use of a dehydrating agent like acetic anhydride. mdpi.com This approach is highly versatile and can be used with a wide variety of primary amines to generate a diverse library of N-substituted succinimides.
Cyclization Reactions in Pyrrolidine-2,5-dione Synthesis
Beyond the classic anhydride condensation, other cyclization strategies are employed to construct the pyrrolidine-2,5-dione core. Intramolecular cyclization of precursor molecules is a key strategy. For instance, amic acids (amide-carboxylic acids), which can be formed from the reaction of amines with succinic acid or its derivatives, can undergo thermal or chemical dehydration to form the cyclic imide. researchgate.net Green chemistry approaches have demonstrated that N-substituted succinimides can be synthesized in high yields by simply heating a primary amine with succinic acid in water, avoiding the need for organic solvents or catalysts. researchgate.net
Other advanced methods include tandem reactions where the pyrrolidine (B122466) ring is formed through a sequence of bond-forming events in a single pot. These can involve aza-Michael additions followed by cyclization. rdd.edu.iqwhiterose.ac.uk For example, an intramolecular aza-Michael cyclization can be catalyzed by a chiral phosphoric acid to yield enantioenriched pyrrolidines. rdd.edu.iq
Specific Synthesis of 1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione
The direct synthesis of the title compound, this compound, is most commonly achieved by reacting tryptamine (B22526) with a suitable four-carbon dicarboxylic acid derivative. The reaction between tryptamine and succinic anhydride is a direct application of the general condensation methodology.
The process involves the nucleophilic attack of the primary amino group of tryptamine on the anhydride, followed by a dehydration-induced cyclization to form the succinimide ring. This reaction connects the tryptamine side chain directly to the nitrogen atom of the pyrrolidine-2,5-dione core.
Alternatively, maleic anhydride can be used. The reaction of tryptamine with maleic anhydride first yields an open-chain intermediate, (Z)-4-((2-(1H-indol-3-yl)ethyl)amino)-4-oxobut-2-enoic acid. Subsequent cyclization of this intermediate, often facilitated by dehydrating agents or heat, yields the corresponding maleimide (B117702) derivative, 1-[2-(1H-indol-3-yl)ethyl]pyrrole-2,5-dione. Catalytic hydrogenation of the double bond in the maleimide ring would then yield the target saturated pyrrolidine-2,5-dione.
| Reactant 1 | Reactant 2 | Key Step | Product |
| Tryptamine | Succinic Anhydride | Condensation/Cyclization | This compound |
| Tryptamine | Maleic Anhydride | Condensation/Cyclization | 1-[2-(1H-indol-3-yl)ethyl]pyrrole-2,5-dione |
| 1-[2-(1H-indol-3-yl)ethyl]pyrrole-2,5-dione | H₂/Catalyst | Hydrogenation | This compound |
Synthetic Routes to Key Indole-Containing Pyrrolidine-2,5-dione Analogues
The synthesis of analogues of this compound allows for systematic exploration of structure-activity relationships. These modifications can be introduced at either the indole (B1671886) moiety or the pyrrolidine-2,5-dione nitrogen substituent.
Strategies for Modifying the Indole Moiety
Modifications to the indole ring are typically achieved in one of two ways: by using a pre-functionalized tryptamine as the starting material or by performing functionalization reactions on the intact indole-pyrrolidinedione molecule.
Use of Substituted Tryptamines : A straightforward approach is to begin the synthesis with a tryptamine derivative that already contains the desired substituents on the indole ring. For example, reacting 5-methoxy-tryptamine or 5-fluoro-tryptamine with succinic anhydride would yield the corresponding 5-substituted analogues. uj.edu.pl The regioselective ring opening of aziridines with substituted indoles provides a powerful method for generating a variety of functionalized tryptamines for this purpose. nih.gov
Post-synthesis Functionalization : Direct C-H functionalization of the indole ring on a pre-formed indole-pyrrolidinedione scaffold is a more advanced strategy. While the C3 position is the most nucleophilic, it is blocked in the target molecule. Therefore, functionalization would target other positions. Recent advances have enabled regioselective C-H functionalization at the C4, C5, C6, and C7 positions, often using directing groups. nih.gov For instance, a copper-catalyzed method has been developed for the direct and regioselective alkylation of the C5 position of indoles, a traditionally challenging modification due to the position's low reactivity. bioengineer.orgnews-medical.net Similarly, a metal-free, regioselective C5-H direct iodination of indoles has been reported, offering a versatile handle for further modifications. rsc.org
| Modification Site | Synthetic Strategy | Example Reagents/Catalysts |
| Indole C5-Position | Starting with 5-substituted tryptamine | 5-Methoxy-tryptamine, Succinic anhydride |
| Indole C5-Position | Direct C-H Alkylation | Copper/Silver catalysts, α-diazomalonates bioengineer.org |
| Indole C5-Position | Direct C-H Iodination | N-Iodosuccinimide (NIS) rsc.org |
| Indole Benzene Ring | Acylation | Acetyl perchlorate (B79767) researchgate.net |
Approaches for Derivatization at the Pyrrolidine-2,5-dione Nitrogen
This involves synthesizing analogues where the group attached to the succinimide nitrogen is varied, while still retaining an indole pharmacophore. A common and effective method for creating N-substituted imides is the N-alkylation of a pre-existing imide, such as succinimide itself, with an appropriate alkyl halide. organic-chemistry.org
For instance, succinimide can be deprotonated with a base (e.g., potassium hydroxide, cesium carbonate) to form a nucleophilic anion. This anion can then react with an indole-containing electrophile, such as 3-(2-bromoethyl)-1H-indole, via an SN2 reaction to form the target molecule. This modular approach allows for the synthesis of a wide array of analogues by simply changing the alkyl halide component. researchgate.netorganic-chemistry.org Ionic liquids have been shown to be effective reusable reaction media for such N-alkylation reactions. researchgate.net Furthermore, modern metallaphotoredox platforms using copper catalysts can achieve N-alkylation with alkyl bromides at room temperature, offering a mild alternative to traditional thermal methods. nih.gov
| Reaction Type | Reagents | Conditions |
| N-Alkylation | Succinimide, 3-(2-bromoethyl)-1H-indole, Base (e.g., K₂CO₃, KOH) | Anhydrous DMF or Ionic Liquid organic-chemistry.org |
| Mitsunobu Reaction | Succinimide, 3-indoleethanol, PPh₃, DEAD/DIAD | Anhydrous THF |
| Metallaphotoredox | Succinimide, 3-(2-bromoethyl)-1H-indole, Cu(II) salt, Photocatalyst | Visible light, room temperature nih.gov |
Introduction of Stereochemical Elements in Synthesis
The creation of chiral centers in the pyrrolidine-2,5-dione (succinimide) ring is of paramount importance for developing compounds with specific biological targets. Several asymmetric synthesis strategies have been developed for analogous succinimide derivatives, which can be adapted for the synthesis of chiral this compound analogues.
One prominent method is the catalytic asymmetric Michael addition to maleimides. This approach allows for the enantioselective formation of a C-C bond at the C3 position of the succinimide ring. For instance, the reaction of isobutyraldehyde (B47883) with N-substituted maleimides can be catalyzed by chiral organocatalysts, such as thiourea (B124793) derivatives of (R,R)-1,2-diphenylethylenediamine. These reactions can proceed in high yields and with excellent enantioselectivity, even at very low catalyst loadings, particularly when conducted in aqueous media. The use of water as a solvent can enhance the stereoselectivity through hydrogen bonding effects between the catalyst and the substrate.
Another powerful technique is the stereodivergent synthesis of chiral succinimides via Rh-catalyzed asymmetric transfer hydrogenation . This method allows for the synthesis of both syn- and anti- 3,4-disubstituted succinimides from 3-hydroxy-4-substituted-maleimide precursors. The diastereoselectivity of the reaction can be controlled by modulating the reaction conditions, such as the amount of triethylamine (B128534) (Et₃N) used. This strategy provides access to all four possible stereoisomers of a 3,4-disubstituted succinimide, which is crucial for structure-activity relationship studies.
The table below summarizes the results of an enantioselective Michael addition of isobutyraldehyde to various N-substituted maleimides, demonstrating the high degree of stereochemical control achievable with this method.
Table 1: Enantioselective Michael Addition of Isobutyraldehyde to N-Substituted Maleimides
| Entry | N-Substituent | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Phenyl | 0.01 | ≥97 | 99 |
| 2 | 4-Bromophenyl | 0.01 | ≥97 | 99 |
| 3 | 4-Nitrophenyl | 0.01 | ≥97 | 99 |
| 4 | 4-Methylphenyl | 0.01 | ≥97 | 99 |
Reaction Optimization and Yield Enhancement in Syntheses
Optimizing reaction conditions is critical for the efficient and scalable synthesis of this compound and its analogues. Key reactions in the synthesis, such as the N-alkylation of a pre-formed succinimide or the cyclization of a tryptamine-derived amic acid, are often the focus of optimization studies.
The Mitsunobu reaction is a versatile method for the N-alkylation of succinimide with an appropriate alcohol, such as tryptophol. Optimization of this reaction involves screening various phosphines, azodicarboxylates, and solvents to maximize the yield and minimize side products. For example, in the synthesis of a bepridil (B108811) analogue, a detailed investigation of the Mitsunobu reaction for the coupling of an alcohol with succinimide revealed that using 4 equivalents of triphenylphosphine (B44618) (PPh₃) and 4 equivalents of succinimide with 3 equivalents of an azodicarboxylate in refluxing tetrahydrofuran (B95107) (THF) provided the highest yield.
Furthermore, the development of "green" and catalyst-free synthetic methods can lead to significant yield enhancement and simplification of the purification process. For instance, the synthesis of N-substituted succinimides can be achieved by heating a mixture of succinic acid and a primary amine, such as tryptamine, in hot water without the need for any catalyst. This method is environmentally benign and can produce high yields of the desired product.
The table below presents a summary of the optimization of the Mitsunobu reaction for the N-alkylation of succinimide, highlighting the impact of different reagents and conditions on the reaction yield.
Table 2: Optimization of Mitsunobu Reaction Conditions for N-Alkylation of Succinimide
| Entry | Phosphine (equiv.) | Azodicarboxylate (equiv.) | Succinimide (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPh₃ (1.5) | DEAD (1.5) | 1.5 | Toluene | 25 | 45 |
| 2 | PPh₃ (2.0) | DIAD (2.0) | 2.0 | CH₂Cl₂ | 0 | 60 |
| 3 | PPh₃ (3.0) | DEAD (3.0) | 3.0 | THF | 25 | 75 |
| 4 | PPh₃ (4.0) | DEAD (3.0) | 4.0 | THF | Reflux | 88 |
DEAD: Diethyl azodicarboxylate, DIAD: Diisopropyl azodicarboxylate
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization of 1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione and Derivativesnih.govresearchgate.net
Spectroscopic analysis is fundamental to confirming the chemical structure of newly synthesized compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide unambiguous evidence of the molecular identity of this compound and its analogues. researchgate.netnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentnih.govresearchgate.netresearchgate.netmdpi.comuj.edu.pl
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the precise assignment of the structure.
For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the protons of the indole (B1671886) ring, the ethyl linker, and the pyrrolidine-2,5-dione moiety. The indole N-H proton typically appears as a broad singlet at a downfield chemical shift (around δ 11.0 ppm in DMSO-d₆), while the aromatic protons of the indole ring resonate in the region of δ 6.8-7.6 ppm. mdpi.com The proton at the C2 position of the indole ring often presents as a singlet around δ 7.2 ppm. mdpi.com The protons of the ethyl bridge (-CH₂-CH₂-) typically appear as two distinct multiplets or triplets. The four protons of the pyrrolidine-2,5-dione ring usually appear as a singlet or a complex multiplet, depending on the solvent and molecular conformation. researchgate.net
The ¹³C NMR spectrum complements the ¹H NMR data, with distinct signals for each carbon atom. The carbonyl carbons (C=O) of the pyrrolidine-2,5-dione ring are characteristically found at the most downfield region of the spectrum (around 170-180 ppm). nih.gov Carbons of the indole ring appear in the aromatic region (approximately 100-140 ppm), while the aliphatic carbons of the ethyl linker and the pyrrolidine-2,5-dione ring resonate at higher fields. nih.govmdpi.com
| Assignment | Typical ¹H NMR Chemical Shift (δ, ppm) | Typical ¹³C NMR Chemical Shift (δ, ppm) |
|---|---|---|
| Indole N-H | ~11.0 (broad singlet) | - |
| Indole Aromatic C-H | 6.8 - 7.6 (multiplets) | 110 - 138 |
| Indole C2-H | ~7.2 (singlet) | ~124 |
| -N-CH₂- (Ethyl) | Multiplets/Triplets | ~23-50 |
| -CH₂-Indole (Ethyl) | ||
| Pyrrolidine-2,5-dione -CH₂-CH₂- | Singlet/Multiplet | ~30-40 |
| Pyrrolidine-2,5-dione C=O | - | ~175 |
Infrared (IR) Spectroscopy for Functional Group Identificationresearchgate.netresearchgate.net
Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure.
A key feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibrations of the imide group in the pyrrolidine-2,5-dione ring, which typically appears in the range of 1680-1725 cm⁻¹. researchgate.netrdd.edu.iq The N-H stretching vibration of the indole ring is observed as a band around 3300-3400 cm⁻¹. Aromatic C-H stretching vibrations from the indole ring are usually seen just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl linker and succinimide (B58015) ring appear just below 3000 cm⁻¹. rdd.edu.iq
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Indole N-H | Stretching | 3300 - 3400 |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 2960 |
| Imide C=O | Stretching | 1680 - 1725 |
| Aromatic C=C | Stretching | 1450 - 1600 |
Mass Spectrometry (MS) for Molecular Confirmationresearchgate.net
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, thereby confirming its molecular weight and elemental composition. Techniques like High-Resolution Mass Spectrometry (HRMS) can determine the molecular formula with high accuracy. For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its calculated molecular weight. The fragmentation pattern observed in the mass spectrum can also offer additional structural evidence, showing characteristic fragments from the cleavage of the ethyl linker, for instance.
X-ray Crystallography for Solid-State Structure Determinationnih.govrdd.edu.iqmdpi.com
Molecular Conformation and Geometry in Crystalline Statenih.govrdd.edu.iqmdpi.com
While a specific crystal structure for this compound is not detailed in the provided context, analysis of the parent pyrrolidine-2,5-dione (succinimide) reveals important structural characteristics. Studies show that the five-membered pyrrolidine-2,5-dione ring is nearly planar. nih.govresearchgate.net The bond lengths and angles are within standard ranges for such heterocyclic systems. researchgate.net It is expected that this planarity of the succinimide ring would be largely maintained in the title compound, with the indolylethyl substituent adopting a specific orientation relative to this ring to minimize steric hindrance.
| Structural Feature | Observation in Pyrrolidine-2,5-dione Crystal researchgate.net |
|---|---|
| Ring Conformation | Nearly planar (max deviation ~0.030 Å) |
| N1-C1 Bond Length | ~1.380 Å |
| C1=O1 Bond Length | ~1.212 Å |
| C-C Bond Lengths (Ring) | ~1.504 - 1.524 Å |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding)rdd.edu.iq
In the solid state, molecules interact with each other through various non-covalent forces, such as hydrogen bonds and van der Waals forces, which dictate the crystal packing. For the parent pyrrolidine-2,5-dione, the crystal structure reveals that pairs of molecules are linked by N—H⋯O hydrogen bonds, forming inversion dimers. nih.govresearchgate.net In these dimers, the imide proton of one molecule forms a hydrogen bond with one of the carbonyl oxygens of a neighboring molecule.
Chiroptical Spectroscopy for Absolute Configuration Determination
Vibrational Circular Dichroism (VCD)
No published VCD studies, either experimental or theoretical, were found for this compound. Therefore, no data on its vibrational transitions in the infrared region or their differential absorption of circularly polarized light can be presented.
Electronic Circular Dichroism (ECD)
There is no available literature detailing the experimental or computationally predicted ECD spectrum of this compound. Information regarding its electronic transitions, Cotton effects, and corresponding rotational strengths is absent from current scientific databases.
Optical Rotatory Dispersion (ORD)
No specific ORD data or theoretical studies for this compound have been reported. As such, its optical rotation as a function of wavelength is unknown, and a corresponding data table cannot be generated.
Biological Evaluation of 1 2 1h Indol 3 Yl Ethyl Pyrrolidine 2,5 Dione in Preclinical Models
Assessment of Central Nervous System (CNS) Activities in Preclinical Models
The intricate structure of 1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione, which combines an indole (B1671886) nucleus with a succinimide (B58015) ring, has prompted extensive evaluation of its impact on the central nervous system. Studies in various animal models have demonstrated its potential as an anticonvulsant, antinociceptive, and antidepressant agent.
Anticonvulsant Activity Evaluation in Animal Seizure Models
Derivatives of pyrrolidine-2,5-dione have shown a broad spectrum of anticonvulsant activity in established animal models of epilepsy. nih.gov These compounds have been effective in the maximal electroshock seizure (MES) test, a model for generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazole (scPTZ) test, which is a model for absence seizures. nih.gov Furthermore, activity has been observed in the 6 Hz seizure model, recognized as a model for therapy-resistant partial seizures. nih.govresearchgate.net The mechanism of action for these anticonvulsant effects is thought to involve the modulation of neuronal voltage-sensitive sodium and L-type calcium channels. nih.gov
For instance, a study on 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione demonstrated significant antiseizure activity in the MES, scPTZ, and 6 Hz (44 mA) models, with favorable median effective doses (ED50) and a better protective index than the reference drug ethosuximide. researchgate.net Another related compound, 3-(benzylamino)pyrrolidine-2,5-dione, also exhibited activity in the 6 Hz and MES tests. researchgate.net These findings underscore the potential of the pyrrolidine-2,5-dione scaffold in the development of novel anticonvulsant therapies.
Table 1: Anticonvulsant Activity of Selected Pyrrolidine-2,5-dione Derivatives
| Compound | Animal Model | Activity |
| Pyrrolidine-2,5-dione derivatives | MES, scPTZ, 6 Hz | Effective anticonvulsant activity nih.gov |
| 3-((4-chlorophenyl)amino)pyrrolidine-2,5-dione | MES, scPTZ, 6 Hz (44 mA) | Potent antiseizure activity researchgate.net |
| 3-(benzylamino)pyrrolidine-2,5-dione | MES, 6 Hz | Antiseizure activity researchgate.net |
| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | MES, 6 Hz | Higher potency than valproic acid and ethosuximide mdpi.com |
Antinociceptive Properties in Pain Models
In addition to anticonvulsant effects, several pyrrolidine-2,5-dione derivatives have demonstrated significant antinociceptive (pain-relieving) properties in various preclinical pain models. These models include the formalin test for tonic pain, the capsaicin and glutamate-induced pain tests for neurogenic pain, and models of neuropathic pain. nih.govmdpi.comnih.gov
For example, certain 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives showed a significant antinociceptive effect in the formalin-induced tonic pain model and also revealed antiallodynic properties in a model of oxaliplatin-induced peripheral neuropathy. mdpi.comnih.gov The proposed mechanism for these antinociceptive effects involves the inhibition of neuronal voltage-sensitive sodium and L-type calcium channels, as well as potential antagonism of the TRPV1 receptor. nih.gov
Table 2: Antinociceptive Activity of Pyrrolidine-2,5-dione Derivatives in Different Pain Models
| Compound/Derivative | Pain Model | Observed Effect |
| Pyrrolidine-2,5-dione derivatives | Formalin test | Active in persistent pain nih.gov |
| 1H-Isoindole-1,3(2H)-dione derivatives | Formalin, capsaicin, glutamate, neuropathic, and inflammatory pain models | Broad analgesic spectrum of activity nih.gov |
| 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione derivatives | Formalin-induced tonic pain, oxaliplatin-induced peripheral neuropathy | Significant antinociceptive and antiallodynic properties mdpi.comnih.gov |
| 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides | Formalin-induced tonic pain, capsaicin-induced neurogenic pain, oxaliplatin-induced neuropathic pain | High efficacy against pain responses nih.gov |
Antidepressant-Like Effects in Behavioral Assays
The potential of indole-containing pyrrolidine-2,5-dione derivatives as antidepressants has been explored through the design of multi-target directed ligands. Research has focused on developing compounds with combined effects on serotonin (B10506) (5-HT1A) and dopamine (B1211576) (D2) receptors, as well as serotonin (SERT), noradrenaline (NET), and dopamine (DAT) transporters. nih.gov
A series of 1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives demonstrated a good affinity for the serotonin transporter. nih.gov Specifically, certain compounds within this series emerged as promising candidates due to their favorable pharmacological profiles in in vitro studies, suggesting their potential for further development as multi-target antidepressant drugs. nih.gov The antidepressant-like activity of related heterocyclic compounds has been demonstrated in animal models such as the forced swim test, with the effects partially mediated by 5-HT1A receptor activation. nih.gov
Antimicrobial Research Focus
Beyond the central nervous system, the antimicrobial potential of this compound and related structures has been a significant area of investigation. Research has encompassed both antibacterial and antifungal activities against a range of clinically relevant pathogens.
Antibacterial Activity Against Specific Bacterial Strains (e.g., Staphylococcus aureus, MRSA, Mycobacterium tuberculosis)
The pyrrolidine-2,5-dione scaffold has been explored for its activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). semanticscholar.orgresearchgate.net Novel 2-(1H-indol-3-yl)tetrahydroquinoline derivatives have been shown to be effective in vitro against MRSA, with some compounds exhibiting minimum inhibitory concentrations (MICs) of less than 1.0 microgram/mL. nih.gov
Furthermore, significant research has been dedicated to the antimycobacterial properties of related compounds against Mycobacterium tuberculosis. Various derivatives have demonstrated antimycobacterial activity with MIC values in the micromolar range. nih.gov The proposed mechanisms of action include the inhibition of cell wall synthesis. nih.gov
Table 3: Antibacterial Activity of Indole and Pyrrolidine-dione Derivatives
| Compound/Derivative | Bacterial Strain(s) | Key Findings |
| 2-(1H-indol-3-yl)tetrahydroquinolines | Methicillin-resistant Staphylococcus aureus (MRSA) | MICs < 1.0 µg/mL nih.gov |
| Pyrrolidine-2,3-diones | S. aureus (planktonic and biofilm) | Promising effectiveness researchgate.net |
| Polycyclic amines (related structures) | Mycobacterium tuberculosis H37Rv | MIC values ranging from 9.6 µM to 82.2 µM nih.gov |
| 2,5-disubstituted-1,3,4-oxadiazole derivatives | Mycobacterium smegmatis | Compound 5d showed an MIC of 25 µM msptm.org |
Antifungal Activity Investigations
The antifungal potential of indole and pyrrolidine-dione derivatives has also been evaluated. In one study, antifungal peptidomimetic structures were designed based on a plant defensin, incorporating indole and pyrrolidine-2,4-dione moieties. nih.govresearchgate.net These compounds were tested against Aspergillus niger, Candida albicans, and Saccharomyces cerevisiae. nih.govresearchgate.net The results indicated that some of these designed molecules exhibited potent antifungal activity against the tested fungal strains. nih.govresearchgate.net
Receptor Binding and Enzyme Inhibition Studies
Dopamine D2 Receptor Affinity
Currently, there is no publicly available scientific literature that has evaluated the binding affinity of this compound for the dopamine D2 receptor.
Indoleamine 2,3-Dioxygenase-1 (IDO1) Inhibition
There is no available research data on the inhibitory activity of this compound against the enzyme Indoleamine 2,3-Dioxygenase-1 (IDO1).
MDM2-p53 Interaction Inhibition
The interaction between the murine double minute 2 (MDM2) oncoprotein and the p53 tumor suppressor protein is a critical target in cancer therapy. Inhibition of this interaction can lead to the reactivation of p53's tumor-suppressing functions. The compound this compound has been identified as a nonpeptide, small-molecule inhibitor of the human MDM2-p53 interaction.
In a fluorescence polarization-based competitive binding assay, this compound demonstrated a binding affinity for MDM2 with a Ki value of 110 ± 30 nM. mdpi.com This indicates its potency in disrupting the MDM2-p53 protein-protein interaction. For comparison, the well-characterized MDM2 inhibitor Nutlin-3a exhibits a Ki value of 36 ± 9 nM in the same assay, making this compound approximately 3.1 times less potent. mdpi.com However, it is significantly more potent than a natural p53-derived peptide, which has a Ki value of 6.67 ± 1.24 µM. mdpi.com
Computational docking studies suggest that this class of inhibitors mimics the binding of three critical p53 residues—Phe19, Trp23, and Leu26—within the MDM2 binding cleft. mdpi.com
| Compound | Ki (nM) for MDM2 Binding |
|---|---|
| This compound | 110 ± 30 |
| Nutlin-3a | 36 ± 9 |
| p53-derived peptide | 6670 ± 1240 |
In vitro Effects on Cellular Viability (e.g., Neuroblastoma Cells)
There is no scientific literature available that has investigated the in vitro effects of this compound on the cellular viability of neuroblastoma cells or any other cell line.
Molecular Mechanisms of Action and Target Engagement
Elucidation of Molecular Pathways for Observed Biological Activities
The principal molecular pathways associated with derivatives of 1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione involve the modulation of monoaminergic neurotransmitter systems, particularly the serotonergic system. Many analogs have been developed as multi-target ligands intended for the treatment of central nervous system disorders like depression. nih.govuj.edu.pl
A key strategy in the design of these compounds is the simultaneous targeting of the serotonin (B10506) 1A (5-HT1A) receptor and the serotonin transporter (SERT). uj.edu.pl This dual-action mechanism is hypothesized to produce a more rapid and robust antidepressant effect compared to selective serotonin reuptake inhibitors (SSRIs) alone. uj.edu.pl By acting as an agonist at presynaptic 5-HT1A autoreceptors, these compounds can modulate the negative feedback mechanism that often limits the initial efficacy of SSRIs. uj.edu.pl Furthermore, interaction with the dopamine (B1211576) D2 receptor has been explored, positioning these derivatives as potential multi-target agents for complex neuropsychiatric conditions. nih.govuj.edu.pl The overarching molecular pathway involves the modulation of synaptic concentrations of serotonin and dopamine, thereby influencing downstream signaling cascades that regulate mood and cognition.
Investigation of Ion Channel Modulation (e.g., Sodium and Calcium Currents)
While direct studies on this compound are limited, research on related hybrid compounds incorporating the pyrrolidine-2,5-dione scaffold points towards a potential role in ion channel modulation. nih.govnih.gov As part of the investigation into their anticonvulsant and antinociceptive properties, certain derivatives have been evaluated for their effects on neuronal voltage-gated ion channels. nih.gov
In vitro studies on hybrid anticonvulsants have suggested that a plausible mechanism of action includes the inhibition of neuronal voltage-sensitive sodium channels and L-type calcium channels. nih.gov This modulation of ion currents would lead to a decrease in neuronal excitability, an effect consistent with observed anticonvulsant activity. The ability to block these channels is a hallmark of several established antiepileptic and analgesic drugs. Although this activity has not been confirmed for the specific title compound, the presence of the pyrrolidine-2,5-dione core, a known pharmacophore in anticonvulsant agents, suggests that ion channel modulation is a credible area for future investigation. nih.gov
Analysis of Specific Receptor Agonism/Antagonism (e.g., 5-HT1A Receptor Agonism, TRPV1 Receptor Antagonism)
The interaction with specific G-protein coupled receptors and ligand-gated ion channels is a primary focus of research into this class of compounds.
5-HT1A Receptor Agonism: The most extensively documented activity for the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione scaffold is its potent interaction with the 5-HT1A receptor. uj.edu.pl Numerous derivatives, featuring complex arylpiperazine moieties attached to the pyrrolidine (B122466) nitrogen, exhibit high affinity for this receptor, with binding constants (Ki) often in the low nanomolar range. uj.edu.plsemanticscholar.org Functional assays have confirmed that these interactions are typically agonistic in nature. uj.edu.pl This agonism at both presynaptic and postsynaptic 5-HT1A receptors is central to their potential therapeutic effects in depression and anxiety. uj.edu.pl
Table 1: 5-HT1A Receptor and SERT Binding Affinities of Representative 3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives
This table is interactive. Click on the headers to sort the data.
| Compound | R Group on Pyrrolidine-2,5-dione Nitrogen | 5-HT1A Ki (nM) | SERT Ki (nM) | Reference |
|---|---|---|---|---|
| 4f | -butyl-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-5-carbonitrile | 10.0 | 2.8 | uj.edu.pl |
| 11 | -propyl-(4-(7-azaindole)-3,6-dihydropyridine) | 128.0 | 9.2 | nih.gov |
| 10 | -propyl-(4-(7-azaindole)-3,6-dihydropyridine) (with 5-F on indole) | >1000 | 27.0 | nih.gov |
| AC015 | (Structure not fully specified) | High Affinity | High Affinity | uj.edu.pl |
TRPV1 Receptor Antagonism: The Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a non-selective cation channel involved in pain sensation, has been identified as a potential target for some pyrrolidine-2,5-dione derivatives. nih.govnih.gov In studies exploring novel anticonvulsant and antinociceptive agents, TRPV1 antagonism was proposed as a component of the mechanism of action for certain multifunctional compounds. nih.gov TRPV1 is activated by various noxious stimuli, including heat and capsaicin. nih.govaurorabiomed.com.cn Antagonism of this channel is a validated strategy for developing new analgesics. mdpi.com The evidence linking the this compound scaffold specifically to TRPV1 is less direct than for the 5-HT1A receptor but represents a plausible mechanism for any observed antinociceptive effects. nih.gov
Enzyme Active Site Interaction and Inhibition Kinetics
The pyrrolidine-2,5-dione core is a versatile scaffold that has also been incorporated into enzyme inhibitors targeting a range of pathological processes.
InhA Inhibition: A series of 3-bulky substituted pyrrolidine-2,5-dione derivatives were identified as potential inhibitors of InhA, the NADH-dependent enoyl-ACP reductase from Mycobacterium tuberculosis. core.ac.uk InhA is a crucial enzyme in the mycobacterial fatty acid biosynthesis pathway and is the target of the frontline anti-tuberculosis drug isoniazid. core.ac.uk Kinetic studies were performed to assess the inhibitory potential of these compounds, suggesting that the pyrrolidine-2,5-dione scaffold could serve as a starting point for developing new antitubercular agents. core.ac.uk
COX/LOX Inhibition: In the search for multi-target anti-inflammatory agents, N-substituted pyrrolidine-2,5-dione derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes. ebi.ac.uk Certain compounds demonstrated potent, selective inhibition of COX-2, with IC50 values in the submicromolar range. ebi.ac.uk Docking simulations supported these findings, showing interactions with key amino acid residues in the active site of the COX-2 enzyme. ebi.ac.uk
PBP3 Inhibition: Pyrrolidine-2,3-dione derivatives (a closely related scaffold) were discovered as novel inhibitors of Penicillin-Binding Protein 3 (PBP3) from Pseudomonas aeruginosa. nih.gov Competitive binding assays confirmed that these compounds occupy the enzyme's active site, highlighting their potential as a new class of antibiotics against this opportunistic pathogen. nih.gov
Table 2: Enzyme Inhibition by Representative Pyrrolidine-2,5-dione Derivatives
This table is interactive. Click on the headers to sort the data.
| Compound | Target Enzyme | Inhibition Metric | Value | Reference |
|---|---|---|---|---|
| 13e | Cyclooxygenase-2 (COX-2) | IC50 | 0.98 µM | ebi.ac.uk |
| Compound 1 | P. aeruginosa PBP3 | IC50 | < 50 µM | nih.gov |
| Compound 2 | P. aeruginosa PBP3 | IC50 | < 50 µM | nih.gov |
| 4a | M. tuberculosis H37Rv | MIC | 3.12 µg/mL | core.ac.uk |
| 4b | M. tuberculosis H37Rv | MIC | 3.12 µg/mL | core.ac.uk |
Cellular Response Profiling Beyond Basic Viability
Investigations into the cellular effects of pyrrolidine-2,5-dione derivatives have extended beyond simple cytotoxicity assessments to profile more specific cellular responses. In the context of developing new central nervous system agents, effects on neuronal cell lines are particularly relevant.
One study focusing on anticonvulsant properties found that a lead compound with a pyrrolidine-2,5-dione core had a beneficial induction effect on the viability of neuroblastoma SH-SY5Y cells. nih.gov In contrast, a separate study on different derivatives demonstrated a lack of neurocytotoxicity in SH-SY5Y cells and no hepatocytotoxicity in HepG2 cells at concentrations up to 100 µM, indicating a favorable preliminary safety profile. mdpi.com
The downstream cellular responses to the primary molecular events, such as 5-HT1A receptor activation, would include modulation of adenylyl cyclase activity, alterations in intracellular cyclic AMP (cAMP) levels, and effects on protein kinase A (PKA) signaling pathways. These events would ultimately influence gene expression and neuronal plasticity, contributing to the long-term therapeutic effects observed in neuropsychiatric models.
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Indole (B1671886) Moiety Substituents on Biological Activities
The indole nucleus is a critical pharmacophore, and substitutions on this ring system significantly modulate the biological profile of the compounds. Research into derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione has shown that modifications, particularly at the C-5 position, can influence affinity for targets like the serotonin (B10506) 1A (5-HT1A) receptor and the serotonin transporter (SERT). uj.edu.pl
In one study, the introduction of various substituents at the C-5 position of the indole ring in a series of related compounds led to notable changes in binding affinity. uj.edu.pl For instance, incorporating a cyano (-CN) group at this position in one analog resulted in a compound with high affinity for both the 5-HT1A receptor (Ki = 10.0 nM) and SERT (Ki = 2.8 nM). uj.edu.pl In contrast, other substituents like chloro (-Cl), bromo (-Br), fluoro (-F), methoxy (B1213986) (-OCH3), and nitro (-NO2) resulted in a range of affinities, demonstrating that both the electronic properties and the size of the substituent are key determinants of activity. uj.edu.pl The data suggests that while substitution at the C-5 position can enhance dual 5-HT1A/SERT activity, the specific impact of each modification is not always straightforward, indicating a complex relationship between the substituent and receptor binding pockets. uj.edu.pl
Table 1: Influence of Indole C-5 Substituents on Receptor Affinity uj.edu.pl Data represents a selection of analogs where the linker and other parts of the molecule are kept constant to highlight the effect of the indole substituent.
| Compound Analogue | Indole C-5 Substituent (R2) | 5-HT1A Ki (nM) | SERT Ki (nM) |
|---|---|---|---|
| 4a | -H | 30.4 | 2.6 |
| 4b | -Cl | 16.0 | 53.4 |
| 4c | -Br | 12.9 | 31.2 |
| 4d | -F | 32.2 | 6.3 |
| 4e | -OCH3 | 16.1 | 98.2 |
| 4f | -CN | 10.0 | 2.8 |
| 4g | -NO2 | 30.0 | 20.0 |
Influence of Pyrrolidine-2,5-dione Ring Modifications
The pyrrolidine-2,5-dione moiety, also known as a succinimide (B58015) ring, is a versatile scaffold in medicinal chemistry, recognized for its role in a variety of biologically active compounds, including those with anticonvulsant properties. nih.govresearchgate.net SAR analyses have consistently shown that the anticonvulsant activity of N-substituted pyrrolidine-2,5-diones is strongly affected by substituents at the C-3 position of the ring. nih.gov
For example, in a series of 1,3-disubstituted pyrrolidine-2,5-diones, derivatives with a 3-benzhydryl or 3-isopropyl group showed the most favorable protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test. nih.gov Conversely, compounds with a 3-methyl group or those unsubstituted at this position were more active in the maximal electroshock (MES) test. nih.gov This indicates that the nature of the substituent at C-3 can determine the profile of anticonvulsant activity. Specifically, non-aromatic substituents such as a sec-butyl group at the C-3 position have been shown to positively affect anticonvulsant activity. nih.gov The five-membered pyrrolidine (B122466) ring's non-planarity allows it to explore pharmacophore space efficiently, and substituents can influence the ring's puckering, which in turn affects pharmacological efficacy. nih.govresearchgate.net
Role of the Ethyl Linker in Compound Activity
Studies on analogs with varying linker lengths have demonstrated the importance of the ethyl (-CH2CH2-) bridge. For instance, in a series of compounds designed as 5-HT1A and SERT ligands, analogs with a two-methylene (ethyl) spacer consistently showed higher affinity for the 5-HT1A receptor compared to analogs with a three-methylene (propyl) spacer. uj.edu.pl This suggests that the specific two-carbon length is optimal for positioning the pharmacophoric elements for effective receptor binding. Shortening the linker to a single methylene (B1212753) group also resulted in a significant decrease in affinity for both 5-HT1A and SERT, further highlighting the ethyl linker's importance. uj.edu.pl
Table 2: Effect of Linker Length on Receptor Affinity uj.edu.pl Comparison of compound pairs with varying linker lengths (n=number of methylene units).
| Compound Analogue Pair | Linker Length (n) | 5-HT1A Ki (nM) | SERT Ki (nM) |
|---|---|---|---|
| 4h | 1 | 221.0 | 782.0 |
| AC015 | 2 | 12.5 | 11.3 |
| 5h | 3 | 183.0 | 67.0 |
Stereochemical Considerations in SAR
Stereochemistry is a fundamental aspect of drug design, as the three-dimensional arrangement of atoms can lead to significant differences in biological activity. researchgate.net The pyrrolidine ring contains stereogenic carbons, and the spatial orientation of its substituents can result in different binding modes to enantioselective proteins. nih.govresearchgate.net The non-planar, puckered nature of the saturated pyrrolidine scaffold allows for specific 3D arrangements that can be crucial for molecular recognition at a receptor site. nih.gov
The synthesis of pyrrolidine rings often employs methods like catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides, which allows for the creation of specific stereoisomers. rsc.org In the context of 1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione analogs, if substituents are introduced on the pyrrolidine-2,5-dione ring (e.g., at the C-3 position), chiral centers are created. The absolute configuration (R or S) at these centers can dramatically influence the compound's interaction with its biological target. For instance, selective fluorination of a pyrrolidine ring can induce significant conformational changes that impact the structure and biological roles of the molecule. beilstein-journals.org Therefore, controlling the stereochemistry is a key strategy in optimizing the pharmacological profile of these compounds.
Rational Design of Novel Analogues based on SAR Principles
The insights gained from SAR studies provide a foundation for the rational design of new molecules with improved therapeutic properties. nih.govmdpi.com By understanding which structural features are essential for activity and which can be modified, medicinal chemists can design focused libraries of compounds with a higher probability of success.
For the this compound scaffold, SAR principles guide several design strategies:
Indole Moiety Optimization : Based on the finding that C-5 substitution can enhance activity, new analogs can be synthesized with a diverse range of substituents at this position to fine-tune receptor affinity and selectivity. uj.edu.pl
Pyrrolidine Ring Decoration : Knowledge that C-3 substituents on the pyrrolidine-2,5-dione ring influence the activity profile allows for the introduction of specific groups (e.g., non-aromatic, bulky substituents) to target a desired biological effect, such as specific anticonvulsant activity. nih.gov
Bioisosteric Replacement and Scaffolding Hopping : The core moieties can be replaced with bioisosteres to explore new chemical space while retaining key binding interactions. For example, replacing the pyrrolidine-2,5-dione with a piperazine-2,5-dione has been explored for related indole derivatives. nih.gov Similarly, the indole nucleus could be replaced by other heterocyclic systems.
Conformational Constraint : Introducing rigidity into the ethyl linker, for example, by incorporating it into a ring system, can lock the molecule into a bioactive conformation, potentially increasing affinity and reducing off-target effects.
This rational, iterative process of design, synthesis, and biological evaluation, informed by SAR data, is crucial for developing novel therapeutic agents based on the this compound template. beilstein-journals.org
Computational and Theoretical Investigations
Quantum Chemical Calculations for Molecular Properties and Stability
Quantum chemical calculations are employed to determine the fundamental electronic properties and conformational stability of the molecule.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For compounds containing the indole (B1671886) and pyrrolidine-2,5-dione scaffolds, DFT calculations, often at levels like B3LYP/6-31g(d,p), are utilized to optimize the molecular geometry and analyze the electronic distribution. researchgate.netmdpi.com These calculations help in determining the most stable conformation of 1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione by exploring the potential energy surface.
Key properties derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The distribution of these frontier orbitals indicates the likely regions for nucleophilic and electrophilic attack, offering insights into the molecule's reactivity. mdpi.com For this specific compound, the HOMO is expected to be located primarily over the electron-rich indole ring, while the LUMO may be distributed across the electron-accepting pyrrolidine-2,5-dione moiety.
The structure of this compound contains functional groups capable of forming intramolecular hydrogen bonds (IMHBs), which can significantly influence its conformation, stability, and physicochemical properties like membrane permeability. unito.it The key potential interaction is between the hydrogen atom on the indole nitrogen (a hydrogen bond donor) and one of the carbonyl oxygen atoms of the pyrrolidine-2,5-dione ring (a hydrogen bond acceptor).
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex.
For derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione, molecular docking simulations have been instrumental in predicting their binding modes with various biological targets. These studies help to understand the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.govnih.gov
For instance, docking studies on similar compounds have identified key interactions within the binding sites of targets like the serotonin (B10506) 5-HT1A receptor, the serotonin transporter (SERT), and cyclooxygenase-2 (COX-2). nih.govnih.gov In some cases, these simulations have revealed that inhibitors occupy specific pockets, such as the ATP-binding site of a kinase or a secondary pocket in an enzyme, which is crucial for their mechanism of action. nih.govnih.gov
| Target Protein | Predicted Binding Site Interactions |
| 5-HT1A Receptor | Interactions with key amino acid residues within the serotonin binding pocket. nih.gov |
| Serotonin Transporter (SERT) | Occupies the central binding site, interacting with residues crucial for serotonin reuptake. nih.gov |
| Cyclooxygenase-2 (COX-2) | Binds within the active site, with selective inhibitors forming interactions in a secondary pocket. nih.gov |
| Cdk5/p25 Complex | Occupies the ATP-binding site, forming stable interactions. nih.gov |
Beyond predicting the binding pose, docking algorithms can also estimate the binding affinity, often expressed as a binding energy (e.g., in kcal/mol) or an inhibition constant (Ki). These estimations are valuable for ranking potential ligands before their synthesis and experimental testing. nih.gov
Studies on various 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have reported significant binding affinities for several receptors. For example, some derivatives show high affinity for the 5-HT1A receptor and SERT, with Ki values in the low nanomolar range, suggesting potent activity. uj.edu.pl
| Compound Derivative | Target | Binding Affinity (Ki) |
| Compound 4f | 5-HT1A | 10.0 nM uj.edu.pl |
| SERT | 2.8 nM uj.edu.pl | |
| Compound 11 | SERT | 9.2 nM nih.gov |
| 5-HT1A | 128.0 nM nih.gov | |
| Compound 8 | SERT | 23.0 nM nih.gov |
| Compound 4 | SERT | 47.0 nM nih.gov |
Molecular Dynamics Simulations for Dynamic Interactions
While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the complex over time. researchgate.net MD simulations model the atomic movements of the system, providing a more realistic representation of the interactions in a physiological environment. nih.gov
For related pyrrolidine-dione compounds, MD simulations have been conducted for periods ranging from 30 to 100 nanoseconds to assess the stability of the predicted binding poses. nih.govresearchgate.net A key metric used to evaluate stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. Low and stable RMSD values over the course of the simulation, for example, an average of ~2.15 Å, suggest that the ligand remains securely bound in its predicted orientation. nih.gov These simulations can also reveal how the ligand's presence may induce conformational changes in the target protein, providing a deeper understanding of the mechanism of action. mdpi.com
Computational Predictions of Synthetic Reaction Mechanisms
Computational chemistry provides powerful insights into the mechanisms of chemical reactions, complementing experimental studies by detailing the energetics and structural transformations that molecules undergo. For the synthesis of this compound, which is typically formed from the reaction of tryptamine (B22526) and succinic anhydride (B1165640), computational methods can predict the most likely reaction pathways. researchgate.netwikipedia.org These theoretical investigations are centered on two key areas: the analysis of transition states and the mapping of the energetic profiles of the reaction pathways. Such studies are instrumental in understanding reaction kinetics and identifying the rate-determining steps of the synthesis.
Transition state analysis is a fundamental aspect of computational chemistry that focuses on identifying and characterizing the highest energy structure along a reaction coordinate. nih.gov This transient structure, the transition state, dictates the activation energy and, consequently, the rate of a chemical reaction. In the synthesis of this compound from tryptamine and succinic anhydride, the reaction proceeds through a nucleophilic acyl substitution mechanism.
Computational modeling, often using Density Functional Theory (DFT), can be employed to locate the transition state for the initial key step: the nucleophilic attack of the primary amine of tryptamine on a carbonyl carbon of succinic anhydride. researchgate.net The analysis of this transition state would reveal critical geometric parameters, such as the distance of the forming nitrogen-carbon bond and the extent of bond breaking within the anhydride ring. A key validation of a correctly identified transition state is the presence of a single imaginary frequency in the vibrational analysis, which corresponds to the motion along the reaction coordinate leading from reactants to products.
Table 1: Illustrative Geometric Parameters of a Calculated Transition State for the Tryptamine and Succinic Anhydride Reaction
This table presents hypothetical data representing typical values for the key geometric parameters of the transition state for the initial nucleophilic attack of tryptamine on succinic anhydride, as would be predicted by computational analysis.
| Parameter | Description | Predicted Value (Å) |
| d(N-C) | Distance of the forming bond between the tryptamine nitrogen and the anhydride carbonyl carbon. | ~2.10 |
| d(C=O) | Length of the carbonyl bond under attack. | ~1.26 |
| d(C-O) | Length of the anhydride C-O bond that will eventually cleave. | ~1.45 |
An energetic profile, or reaction coordinate diagram, maps the potential energy of a system as it progresses from reactants to products. researchgate.net By calculating the energies of all reactants, intermediates, transition states, and products, computational methods can construct a detailed energetic landscape for the synthesis of this compound.
The reaction between tryptamine and succinic anhydride is generally understood to proceed in two major steps:
Ring-opening: The nucleophilic attack of the tryptamine amine on the succinic anhydride ring, leading to the formation of an open-chain amic acid intermediate.
Cyclization and Dehydration: An intramolecular nucleophilic attack by the newly formed amide on the remaining carboxylic acid, followed by the elimination of a water molecule to form the final five-membered imide ring.
Table 2: Illustrative Energetic Profile for the Synthesis of this compound
| Species | Description | Relative Energy (kcal/mol) |
| Reactants | Tryptamine + Succinic Anhydride | 0.0 |
| TS1 | Transition state for the initial nucleophilic attack. | +18.5 |
| Intermediate | Amic acid intermediate. | -4.2 |
| TS2 | Transition state for the cyclization/dehydration step. | +28.9 |
| Products | This compound + H₂O | -10.7 |
Future Research Directions and Potential Applications
Exploration of New Synthetic Pathways for Structural Diversity
Future research into 1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione and its analogs will benefit from the exploration of novel synthetic methodologies to expand its structural diversity. While classical methods such as Michael addition and cyclocondensation have been employed to create derivatives, modern synthetic strategies can unlock a wider range of chemical space and potentially lead to compounds with improved pharmacological profiles.
One promising avenue is the application of combinatorial chemistry , which allows for the rapid synthesis of large libraries of related compounds. pharmatutor.orgslideshare.netfortunejournals.com By systematically varying the substituents on both the indole (B1671886) and pyrrolidine-2,5-dione rings, researchers can efficiently explore structure-activity relationships (SAR). Solid-phase synthesis, in particular, can streamline the purification process and is amenable to automation, further accelerating the discovery of new drug candidates. pharmatutor.org
Fragment-based drug discovery (FBDD) offers another powerful approach. frontiersin.org This technique involves identifying small molecular fragments that bind to a biological target and then growing or linking these fragments to create more potent and selective ligands. frontiersin.org For the this compound scaffold, FBDD could be used to identify optimal substitutions on the indole nucleus or the pyrrolidine-2,5-dione ring that enhance binding to specific therapeutic targets.
Furthermore, the development of novel catalytic systems could provide more efficient and stereoselective routes to chiral derivatives. Given that the biological activity of many compounds is dependent on their stereochemistry, the ability to synthesize enantiomerically pure forms of this compound analogs is of significant importance.
Discovery of Undiscovered Biological Activities
While the primary focus of research on this compound derivatives has been on their antidepressant and anticonvulsant properties, the structural motifs present in the molecule suggest a broader range of potential biological activities that remain to be explored.
Given the well-established link between epilepsy, depression, and chronic pain, a logical future direction is the investigation of the antinociceptive (pain-relieving) properties of this class of compounds. The shared neurobiological pathways involved in these conditions suggest that compounds active in one area may have therapeutic potential in others.
The indole nucleus is a privileged scaffold in medicinal chemistry, found in a wide array of biologically active compounds with diverse therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents. researchgate.netnih.gov Some pyrrolidine-2,5-dione derivatives have also shown promise as dual inhibitors of cyclooxygenases (COX) and lipoxygenase (LOX), key enzymes in inflammatory pathways. nih.gov Therefore, screening this compound and its analogs for anti-inflammatory and immunomodulatory activities is a worthwhile endeavor.
Furthermore, considering the prevalence of the indole scaffold in compounds targeting neurodegenerative diseases, exploring the potential of this compound in the context of Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions is warranted. nih.gov This could involve investigating its effects on processes such as protein aggregation, oxidative stress, and neuroinflammation.
Development of Advanced In Vitro and Preclinical Models for Mechanistic Insights
To gain a deeper understanding of the mechanisms of action of this compound and its derivatives, and to improve the prediction of their efficacy and safety in humans, the development and utilization of advanced in vitro and preclinical models are crucial.
Organ-on-a-chip technology represents a significant advancement over traditional 2D cell cultures and animal models. emulatebio.comnih.govvt.eduthetransmitter.orgnih.gov These microfluidic devices can recapitulate the complex microenvironment of human organs, including the brain. A "brain-on-a-chip" model could be used to study the effects of these compounds on the blood-brain barrier, neuroinflammation, and neuronal network activity in a more physiologically relevant context. emulatebio.comvt.edu
Three-dimensional (3D) cell culture models , such as spheroids and organoids, offer another powerful tool for neuropharmacological research. cytion.comfrontiersin.orgpharma-industry-review.comnih.govmdpi.com These models better mimic the cellular organization and interactions of the brain compared to monolayer cultures, providing a more accurate platform for assessing drug responses. cytion.com For instance, brain spheroids could be used to evaluate the anticonvulsant or neuroprotective effects of these compounds.
In addition to these advanced cellular models, the use of a wider range of preclinical animal models is important to fully characterize the pharmacological profile of these compounds. While models like the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests are valuable for screening anticonvulsant activity, other models can provide insights into different seizure types and aspects of epilepsy, such as drug-resistant seizures and the behavioral comorbidities of epilepsy. researchgate.netuaeu.ac.aenih.govtranspharmation.com Similarly, for depression, models that assess a broader range of behavioral and neurobiological endpoints are needed. nih.gov
Computational-Guided Design for Enhanced Activity and Selectivity
Computational methods are indispensable tools in modern drug discovery and can be leveraged to guide the design of this compound derivatives with enhanced activity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build predictive models that correlate the structural features of these compounds with their biological activities. These models can then be used to prioritize the synthesis of new derivatives with a higher probability of success.
Molecular docking and molecular dynamics simulations can provide detailed insights into the binding modes of these compounds at their biological targets. This information is invaluable for understanding the molecular basis of their activity and for designing modifications that can improve binding affinity and selectivity. For example, computational simulations have been used to identify novel inhibitors of Cdk5/p25, a complex implicated in Alzheimer's disease, based on a pyrrolidine-2,3-dione scaffold. nih.gov
Pharmacophore modeling can be used to identify the key chemical features required for biological activity. This information can then be used to search virtual libraries for new compounds with similar features or to guide the design of novel scaffolds.
Investigation of Multi-Target Directed Ligand Strategies
Complex diseases such as epilepsy and depression are often multifactorial, involving multiple biological targets and pathways. rsc.orgnih.gov The traditional "one-target, one-drug" approach may not be sufficient to effectively treat these conditions. Multi-target directed ligands (MTDLs) , which are single molecules designed to interact with multiple targets, offer a promising therapeutic strategy. nih.govjocpr.comresearchgate.net
The this compound scaffold is well-suited for the development of MTDLs. For instance, in the context of depression, derivatives could be designed to simultaneously inhibit the serotonin (B10506) transporter (SERT) and act as agonists or antagonists at specific serotonin receptors, a strategy that has been explored for related compounds.
Q & A
Q. What are the recommended synthetic routes for 1-[2-(1H-indol-3-yl)ethyl]pyrrolidine-2,5-dione, and what critical reaction conditions must be optimized?
Methodological Answer: The synthesis typically involves multi-step protocols, starting with indole derivatization followed by coupling to pyrrolidine-2,5-dione. Key steps include:
- Fischer Indole Synthesis : Reacting phenylhydrazine with a ketone precursor under acidic conditions to generate the indole core .
- Nucleophilic Substitution : Introducing the ethyl-pyrrolidine-2,5-dione moiety via alkylation or Mitsunobu reactions, requiring anhydrous conditions and catalysts like triphenylphosphine .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) to isolate the compound. Monitor via TLC and confirm purity with HPLC (>95%) .
Q. How can the molecular structure of this compound be unambiguously characterized?
Methodological Answer:
- X-ray Crystallography : Resolve the 3D structure to confirm stereochemistry and substituent positions. For example, Acta Crystallographica reports similar indole-pyrrolidine dione structures with bond angles and torsional parameters .
- Spectroscopic Techniques :
Q. What preliminary assays are used to evaluate its biological activity?
Methodological Answer:
- Enzyme Inhibition Assays : Screen against kinases or proteases (e.g., trypsin-like serine proteases) using fluorogenic substrates. IC values <10 µM suggest therapeutic potential .
- Cellular Viability Assays : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Dose-response curves (1–100 µM) identify cytotoxic thresholds .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?
Methodological Answer:
- Dynamic NMR Studies : Investigate rotational barriers in the ethyl linker or pyrrolidine ring. Variable-temperature H NMR (25–60°C) can coalesce split peaks, confirming conformational flexibility .
- DFT Calculations : Compare experimental C NMR shifts with computed values (B3LYP/6-311+G(d,p)) to assign ambiguous signals .
- Heteronuclear Correlation (HSQC/HMBC) : Resolve connectivity between indole and pyrrolidine moieties .
Q. What strategies improve yield in large-scale synthesis while minimizing side products?
Methodological Answer:
- Continuous Flow Reactors : Enhance reaction control (temperature, mixing) for indole alkylation steps, reducing byproducts like N-overalkylated derivatives .
- Microwave-Assisted Synthesis : Accelerate coupling reactions (e.g., from 12 hrs to 2 hrs) with precise energy input, improving reproducibility .
- Design of Experiments (DoE) : Optimize solvent (DMF vs. THF), base (KCO vs. NaH), and stoichiometry via response surface modeling .
Q. How does the compound interact with biological targets at the atomic level?
Methodological Answer:
- Molecular Docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase) using AutoDock Vina. Indole and dione groups form hydrogen bonds with catalytic lysine (K745) and hydrophobic interactions with DFG motif .
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (, ) to purified targets. A of 50–200 nM indicates high affinity .
- Cryo-EM : Resolve ligand-target complexes at near-atomic resolution (3–4 Å) to validate docking predictions .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental bioactivity results?
Methodological Answer:
- Metabolite Screening : Use LC-MS to identify in situ degradation products (e.g., hydrolyzed dione rings) that reduce efficacy .
- Free Energy Perturbation (FEP) : Refine force field parameters in MD simulations to account for solvation effects or protonation states .
- Off-Target Profiling : Employ kinome-wide screening (e.g., KinomeScan) to identify unintended interactions that explain unexpected activity .
Structural Analogues & SAR Studies
Q. What structural modifications enhance selectivity for specific biological targets?
Methodological Answer:
- Indole Substituents : Introduce electron-withdrawing groups (e.g., -Cl at C5) to improve π-stacking with aromatic residues in kinase active sites .
- Pyrrolidine Ring Modifications : Replace dione with thio-dione to enhance metabolic stability. For example, thio-derivatives show 3-fold longer plasma half-lives in murine models .
- Linker Optimization : Substitute ethyl with vinyl groups to restrict rotation, improving binding entropy (ΔS) by 2 kcal/mol .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
